Propionitrile, 3-(1-isopropylhydrazino)-
Description
"Propionitrile, 3-(1-isopropylhydrazino)-" is a nitrile-containing compound featuring a hydrazine moiety substituted with an isopropyl group. Hydrazino-propionitrile derivatives are pivotal in medicinal and industrial chemistry due to their versatility in forming heterocyclic frameworks and bioactivity profiles. This analysis leverages structurally related compounds to infer comparative characteristics.
Properties
CAS No. |
19335-09-2 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
3-[amino(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3 |
InChI Key |
ZHVKHIASMJZTAH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)N |
Canonical SMILES |
CC(C)N(CCC#N)N |
Other CAS No. |
19335-09-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound "3-(2-phenylhydrazino)propiononitrile" (EC 248-139-8) serves as a direct structural analog, differing only in the hydrazino substituent (phenyl vs. isopropyl) . Key structural comparisons include:
| Property | 3-(1-isopropylhydrazino)-propionitrile | 3-(2-phenylhydrazino)propiononitrile |
|---|---|---|
| Substituent | Aliphatic (isopropyl) | Aromatic (phenyl) |
| Electronic Effects | Electron-donating (alkyl group) | Electron-withdrawing (π-conjugation) |
| Steric Bulk | Moderate (branched alkyl) | Higher (planar aromatic ring) |
| Solubility | Likely higher in polar solvents | Likely lower due to aromaticity |
Other analogs include propionitrile derivatives fused with heterocycles (e.g., oxadiazoles, triazoles) and pyrrolo-triazolo-pyrazine moieties in patented pharmaceuticals . These compounds highlight the role of substituents in modulating reactivity and biological interactions.
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